{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine
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Overview
Description
{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine is a complex organic compound featuring a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable pyrrolidine precursor and introduce the trifluoromethyl group via a nucleophilic substitution reaction . The reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity {1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine on a large scale .
Chemical Reactions Analysis
Types of Reactions
{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- (4-(Trifluoromethyl)phenyl)methanamine
- 4-(Trifluoromethyl)benzylamine
- 1-(4-Trifluoromethylphenyl)methylamine
Uniqueness
{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[1-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-18-7-6-10(8-17)12(18)9-2-4-11(5-3-9)13(14,15)16/h2-5,10,12H,6-8,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHRSPFKLGGAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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